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Compound of Interest

Compound Name: DD-03-156

Cat. No.: B10824002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DD-03-156 is a potent and selective heterobifunctional degrader. It is classified as a

proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent

Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2). Structurally, DD-03-156 is identified as

(S,R,S)-AHPC-Me-PEG2-dabrafenib, with the CAS Number 2769753-69-5. This molecule is

composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a

PEG linker to a dabrafenib moiety, which serves as the warhead to bind to the target proteins.

By hijacking the cell's ubiquitin-proteasome system, DD-03-156 facilitates the ubiquitination

and subsequent degradation of CDK17 and LIMK2, making it a valuable tool for studying the

roles of these kinases in various cellular processes and as a potential therapeutic agent.

Physicochemical Properties and Solubility
Proper dissolution of DD-03-156 is critical for its biological activity in in vitro and in vivo

experiments. The solubility of DD-03-156 in various common laboratory solvents is summarized

in the table below. It is recommended to prepare a concentrated stock solution in DMSO, which

can then be further diluted in aqueous buffers or cell culture media for experimental use.
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Solvent Solubility
Concentration
(mM)

Notes

DMSO 190 mg/mL 171.74

Sonication may be

required for complete

dissolution.

Ethanol Soluble Not specified

Water Insoluble Not applicable

PBS (pH 7.4) Insoluble Not applicable

Storage of Stock Solutions: Store the DMSO stock solution of DD-03-156 at -20°C for short-

term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid

repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Mechanism of Action: PROTAC-Mediated
Degradation
DD-03-156 functions by inducing the formation of a ternary complex between the target protein

(CDK17 or LIMK2) and the VHL E3 ubiquitin ligase. This proximity leads to the

polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The

DD-03-156 molecule is then released and can act catalytically to induce the degradation of

additional target protein molecules.
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Figure 1. Mechanism of action of DD-03-156 as a PROTAC.
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Protocol 1: In Vitro Degradation of CDK17 and LIMK2 in
Cell Culture
This protocol describes a general method to assess the degradation of endogenous CDK17

and LIMK2 in a human cell line (e.g., MOLT-4, a human T-cell acute lymphoblastic leukemia

cell line) following treatment with DD-03-156. The degradation will be quantified by Western

blotting.

Materials:

DD-03-156

MOLT-4 cells (or other suitable cell line)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

DMSO (for stock solution)

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer (4x)

Primary antibodies: Rabbit anti-CDK17, Rabbit anti-LIMK2, and a loading control antibody

(e.g., Rabbit anti-GAPDH or Mouse anti-β-actin)

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

Chemiluminescent substrate

Western blotting equipment and reagents

Procedure:

Cell Culture and Treatment:
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Culture MOLT-4 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5%

CO₂.

Seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

Prepare a serial dilution of DD-03-156 in culture medium from a 10 mM DMSO stock. A

final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only

vehicle control.

Treat the cells with the different concentrations of DD-03-156 for a specified time course

(e.g., 2, 4, 6, 8, and 24 hours). A single time point of 5 hours with 1 µM DD-03-156 can be

used as a starting point based on published data.

Cell Lysis and Protein Quantification:

After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

Wash the cell pellet once with ice-cold PBS.

Lyse the cells in 100 µL of ice-cold RIPA buffer per 1-2 x 10⁶ cells.

Incubate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube and determine the protein concentration using a

BCA assay.

Western Blotting:

Normalize the protein concentrations of all samples with lysis buffer.

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against CDK17, LIMK2, and the loading

control overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Develop the blot using a chemiluminescent substrate and visualize the protein bands

using an imaging system.

Quantify the band intensities to determine the extent of protein degradation relative to the

vehicle control and normalized to the loading control.

Workflow for DD-03-156 Treatment and Western Blot
Analysis
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Figure 2. Experimental workflow for assessing protein degradation.
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Troubleshooting
Issue Possible Cause Suggested Solution

No or low degradation

observed

Insufficient concentration of

DD-03-156.

Perform a dose-response

experiment with a wider

concentration range.

Insufficient incubation time.

Perform a time-course

experiment to determine the

optimal treatment duration.

Cell line is not sensitive to DD-

03-156.

Test in other cell lines known to

express CDK17 and LIMK2.

Poor antibody quality.
Use a validated antibody for

Western blotting.

High background in Western

blot
Insufficient blocking.

Increase blocking time or use a

different blocking agent (e.g.,

BSA instead of milk).

Antibody concentration is too

high.

Titrate the primary and

secondary antibody

concentrations.

Insufficient washing.
Increase the number and

duration of washes.

Concluding Remarks
DD-03-156 is a powerful research tool for inducing the selective degradation of CDK17 and

LIMK2. The provided protocols offer a starting point for investigating the cellular consequences

of depleting these kinases. As with any experimental system, optimization of concentrations,

incubation times, and cell lines may be necessary to achieve the desired results. Careful

experimental design and appropriate controls are essential for the accurate interpretation of

data generated using this PROTAC degrader.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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